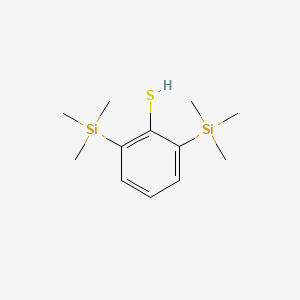

2,6-Bis(trimethylsilyl)benzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis(trimethylsilyl)benzenethiol is a useful research compound. Its molecular formula is C12H22SSi2 and its molecular weight is 254.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,6-Bis(trimethylsilyl)benzenethiol, and how do reaction parameters affect product purity?

- Methodological Answer : The synthesis typically involves silylation of benzenethiol derivatives using trimethylsilyl chloride or similar agents under inert conditions (argon/nitrogen). Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and solvents like THF/Et3N mixtures (1:1) are critical for controlled silylation . Reaction temperature (55–80°C) and stoichiometric ratios of silylating agents influence yield and purity. Post-synthesis purification via recrystallization (ethanol) or silica gel chromatography is recommended to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer : Use 1H NMR to identify trimethylsilyl (TMS) proton environments (δ ~0.3–0.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). 29Si NMR can confirm silyl group attachment (δ ~0 to -20 ppm). Mass spectrometry (EI-MS or HRMS) should show a molecular ion peak at m/z 182.36 (C9H14SSi) . IR spectroscopy will detect S-H stretches (~2550 cm−1) and Si-C vibrations (~1250 cm−1). Cross-validate with GC-MS for purity assessment, as demonstrated in metabolite studies .

Q. How should this compound be stored to prevent decomposition, and what are the indicators of sample degradation?

- Methodological Answer : Store under inert gas (argon) at 0–6°C to minimize oxidation of the thiol group. Degradation is indicated by discoloration (yellow to brown), loss of S-H NMR signals, or the appearance of disulfide byproducts. Regularly monitor via NMR or UV-vis spectroscopy. Avoid prolonged exposure to moisture, as hydrolysis of silyl groups may occur .

Advanced Research Questions

Q. How does the trimethylsilyl substitution pattern influence the coordination chemistry of this compound with transition metals?

- Methodological Answer : The steric bulk of TMS groups at the 2,6-positions restricts ligand geometry, favoring monodentate or bridging coordination modes. For example, lead(II) complexes with bis(thiolato) ligands form one- or two-dimensional networks due to steric constraints . Compare metal-ligand bond lengths (via X-ray crystallography) between silylated and non-silylated analogs to quantify steric effects. Electrochemical studies (cyclic voltammetry) can reveal electronic stabilization of metal centers .

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The TMS groups enhance ligand stability under harsh conditions (e.g., high-temperature reflux), preventing ligand decomposition. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the thiolate form of the ligand may stabilize Pd(0) intermediates, reducing catalyst poisoning. Compare reaction yields and TOF (turnover frequency) with non-silylated thiols to validate steric/electronic contributions .

Q. How can researchers resolve contradictory data regarding the thermal stability of this compound in different solvent systems?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2 vs. air) to quantify decomposition temperatures. Solvent polarity effects can be studied via DSC (differential scanning calorimetry) in polar (DMF) vs. non-polar (toluene) media. Conflicting reports may arise from trace moisture or oxygen; replicate experiments under rigorously anhydrous/anaerobic conditions .

Q. Data Contradiction Analysis

- Example : Discrepancies in reported melting points or stability may stem from differences in sample purity (e.g., residual solvents in NMR analysis) or characterization techniques. For instance, GC-MS may detect volatile impurities not observed in NMR . Always cross-reference analytical data and report solvent traces (e.g., via 1H NMR or Karl Fischer titration).

Properties

CAS No. |

117526-63-3 |

|---|---|

Molecular Formula |

C12H22SSi2 |

Molecular Weight |

254.54 g/mol |

IUPAC Name |

2,6-bis(trimethylsilyl)benzenethiol |

InChI |

InChI=1S/C12H22SSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9,13H,1-6H3 |

InChI Key |

LTBASNVRAKBBJU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.